molecular formula C12H13NO3 B8378121 ethyl (4-hydroxy-1H-indol-1-yl)acetate

ethyl (4-hydroxy-1H-indol-1-yl)acetate

Cat. No. B8378121
M. Wt: 219.24 g/mol
InChI Key: NNQLUCXCBCSGHP-UHFFFAOYSA-N
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Patent
US06995263B2

Procedure details

In analogy to the procedure described in example 6 b], [4-(tert-butyl-dimethyl-silanyloxy)-indol-1-yl]-acetic acid ethyl ester was treated with tetrabutylammonium fluoride hydrate to obtain (4-hydroxy-indol-1-yl)-acetic acid ethyl ester as yellow oil.
Name
[4-(tert-butyl-dimethyl-silanyloxy)-indol-1-yl]-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:23])[CH2:5][N:6]1[C:14]2[C:9](=[C:10]([O:15][Si](C(C)(C)C)(C)C)[CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7]1)[CH3:2].O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>>[CH2:1]([O:3][C:4](=[O:23])[CH2:5][N:6]1[C:14]2[C:9](=[C:10]([OH:15])[CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7]1)[CH3:2] |f:1.2.3|

Inputs

Step One
Name
[4-(tert-butyl-dimethyl-silanyloxy)-indol-1-yl]-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN1C=CC2=C(C=CC=C12)O[Si](C)(C)C(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CN1C=CC2=C(C=CC=C12)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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